Cas no 2229482-11-3 (2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine)

2-1-(2-Bromo-4-nitrophenyl)cyclopropylethan-1-amine is a structurally unique brominated nitrophenyl derivative featuring a cyclopropylamine moiety. This compound is of interest in synthetic and medicinal chemistry due to its functional groups, which allow for further derivatization and potential applications in pharmaceutical intermediates or agrochemical research. The presence of both bromo and nitro substituents on the aromatic ring enhances its reactivity in cross-coupling reactions, while the cyclopropylamine group contributes to steric and electronic modulation. Its well-defined structure makes it a valuable building block for the development of novel bioactive molecules or materials with tailored properties.
2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine structure
2229482-11-3 structure
Product Name:2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine
CAS No:2229482-11-3
MF:C11H13BrN2O2
MW:285.137121915817
CID:5877879
PubChem ID:165758884
Update Time:2025-06-11

2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine
    • 2-[1-(2-bromo-4-nitrophenyl)cyclopropyl]ethan-1-amine
    • 2229482-11-3
    • EN300-2003988
    • Inchi: 1S/C11H13BrN2O2/c12-10-7-8(14(15)16)1-2-9(10)11(3-4-11)5-6-13/h1-2,7H,3-6,13H2
    • InChI Key: PYQVBESIVBJJLU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C1(CCN)CC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 284.01604g/mol
  • Monoisotopic Mass: 284.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 71.8Ų

2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine Pricemore >>

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Additional information on 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine

Comprehensive Overview of 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine (CAS No. 2229482-11-3)

2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine (CAS No. 2229482-11-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a cyclopropyl ring fused with a bromo-nitrophenyl moiety, making it a valuable intermediate for synthesizing complex bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for nitrophenyl derivatives like 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine has surged, driven by advancements in medicinal chemistry. This compound's bromine and nitro functional groups offer versatile reactivity, enabling its use in cross-coupling reactions and as a precursor for heterocyclic compounds. Its CAS No. 2229482-11-3 is frequently searched in scientific databases, reflecting its relevance in high-impact studies.

One of the trending topics in organic synthesis is the development of cyclopropyl-containing scaffolds, which are known for their metabolic stability and bioactivity. 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine aligns with this trend, as its cyclopropyl ring enhances rigidity and improves binding affinity in drug-target interactions. This property makes it a candidate for designing next-generation therapeutics, particularly in oncology and neurology.

From an industrial perspective, the compound's synthesis and scalability are critical discussion points. Optimizing the yield of 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine while minimizing byproducts is a key challenge for manufacturers. Recent publications highlight innovative catalytic methods to improve efficiency, addressing common queries like "How to synthesize 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine with high purity?" or "What are the best solvents for its purification?"

Environmental and regulatory considerations also play a role in its application. While 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine is not classified as hazardous, its handling requires standard laboratory safety protocols. Researchers often search for "safe storage conditions for nitrophenyl derivatives" or "degradation pathways of bromo-nitrophenyl compounds," underscoring the need for sustainable practices in chemical research.

In summary, 2-1-(2-bromo-4-nitrophenyl)cyclopropylethan-1-amine (CAS No. 2229482-11-3) represents a promising building block in modern chemistry. Its structural features and reactivity profile make it indispensable for developing innovative solutions in life sciences. As research progresses, this compound is likely to remain a focal point for scientists exploring cyclopropyl-based drug design and nitrophenyl chemistry.

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